2-Cyclopropylthiazole-4-carboximidamide
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Overview
Description
2-Cyclopropylthiazole-4-carboximidamide is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carboximidamide group to corresponding amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, amines, and sulfoxides, which can be further utilized in different applications .
Scientific Research Applications
2-Cyclopropylthiazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure but differ in their substituents, leading to varied biological activities.
Piperine-Carboximidamide Hybrids: These hybrids exhibit significant antiproliferative activity and are studied for their potential as cancer therapeutics.
Aryl Carboximidamides: These compounds are known for their anti-inflammatory properties and are used in medicinal chemistry.
Uniqueness: 2-Cyclopropylthiazole-4-carboximidamide stands out due to its unique combination of a cyclopropyl group and a carboximidamide group on the thiazole ring.
Properties
Molecular Formula |
C7H9N3S |
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Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C7H9N3S/c8-6(9)5-3-11-7(10-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9) |
InChI Key |
QOQWBCJLPPCASY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)C(=N)N |
Origin of Product |
United States |
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